2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that the compound has an amine and a trifluoromethyl group substituted on its pyridine core . These functional groups could potentially interact with its targets, leading to changes in the target’s function.
Biochemical Pathways
It’s known that the compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Pharmacokinetics
The compound’s molecular weight (16211 g/mol) and its solid form could potentially influence its bioavailability.
Result of Action
The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Action Environment
The compound’s trifluoromethyl group could potentially impact its chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to potent inhibition or activation effects. Additionally, this compound can interact with proteins involved in metabolic processes, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In neuronal cells, this compound modulates neurotransmitter release and synaptic plasticity, impacting cognitive functions and memory formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and reach intracellular targets. Once inside the cell, it binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, altering its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular functions. The compound has shown good stability under physiological conditions, with minimal degradation over time. Long-term exposure to this compound in cell culture models has revealed sustained inhibition of cell proliferation and metabolic activity. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection, without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The trifluoromethyl group can influence the metabolic stability of the compound, affecting its half-life and bioavailability. Additionally, this compound can modulate metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and context. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes. For example, in cancer cells, this compound can accumulate in the nucleus and inhibit transcription factors involved in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)piperidine with 3-aminopyridine under specific conditions to form the desired product. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine or pyridine rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biological studies to understand the interactions between small molecules and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and a pyridine ring, making it structurally similar to 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine.
2-(Trifluoromethyl)pyridin-4-amine: Another related compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine and a pyridine ring in its structure, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-6-17(7-4-8)10-9(15)2-1-5-16-10/h1-2,5,8H,3-4,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYOIOYMQYIUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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